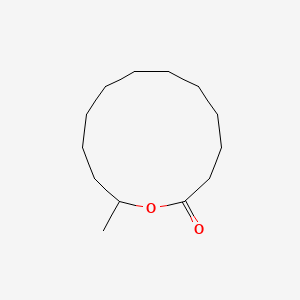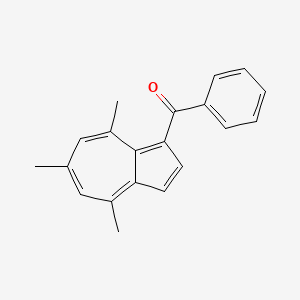
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of two 4-butylphenyl groups attached to the 2 and 5 positions of the thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-butylbenzenediazonium chloride with thiourea in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-80°C)
Solvent: Polar solvents like ethanol or acetonitrile
Catalysts: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and purification of 4-butylbenzenediazonium chloride and thiourea
Reaction Setup: Utilizing reactors with precise temperature and pressure control
Purification: Crystallization or chromatography to obtain high-purity product
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones
Reduction: Reduction of the thiadiazole ring to form dihydrothiadiazoles
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Dihydrothiadiazoles
Substitution Products: Halogenated derivatives of the phenyl rings
Applications De Recherche Scientifique
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical processes
Interact with DNA: Intercalate into DNA strands, affecting replication and transcription
Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(4-butylphenyl)-1,3,4-oxadiazole
- 2,5-Bis(4-butylphenyl)-1,3,4-triazole
- 2,5-Bis(4-butylphenyl)-1,3,4-tetrazole
Uniqueness
2,5-Bis(4-butylphenyl)-1,3,4-thiadiazole stands out due to its sulfur-containing thiadiazole ring, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific chemical reactivity and stability.
Propriétés
| 77477-20-4 | |
Formule moléculaire |
C22H26N2S |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2,5-bis(4-butylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C22H26N2S/c1-3-5-7-17-9-13-19(14-10-17)21-23-24-22(25-21)20-15-11-18(12-16-20)8-6-4-2/h9-16H,3-8H2,1-2H3 |
Clé InChI |
WKQHPFUYOIDMMT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











